
5-bromo-N-(3-methylpyridin-2-yl)furan-2-carboxamide
Overview
Description
5-bromo-N-(3-methylpyridin-2-yl)furan-2-carboxamide, also known as BMF-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMF-2 belongs to the class of furan carboxamides, which have been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Synthesis of Related Compounds : A study by Hirokawa, Horikawa, and Kato (2000) describes an efficient synthesis method for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a part of a potent dopamine and serotonin receptor antagonist (Hirokawa, Y., Horikawa, T., & Kato, S., 2000).
Antiprotozoal Agents : Ismail et al. (2004) synthesized a compound closely related to 5-bromo-N-(3-methylpyridin-2-yl)furan-2-carboxamide, demonstrating strong in vitro antiprotozoal activity, especially against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., & Boykin, D., 2004).
Antibacterial Activities : Siddiqa et al. (2022) explored the antibacterial activities of N-(4-bromophenyl)furan-2-carboxamide and its analogs, including compounds similar to 5-bromo-N-(3-methylpyridin-2-yl)furan-2-carboxamide, against drug-resistant bacteria. Their findings suggest significant antibacterial efficacy (Siddiqa, A., Zubair, M., Bilal, M., et al., 2022).
Suzuki-Miyaura Cross-Coupling : Fu et al. (2012) discuss the use of related bromofuran derivatives in palladium-catalysed direct arylation of heteroaromatics, highlighting the versatility of these compounds in chemical synthesis (Fu, H., Zhao, L., Bruneau, C., & Doucet, H., 2012).
Imaging of Neuroinflammation : Horti et al. (2019) synthesized a compound, [11C]CPPC, related to 5-bromo-N-(3-methylpyridin-2-yl)furan-2-carboxamide, for PET imaging of microglia by targeting the CSF1R receptor. This development is significant for studying neuroinflammation in various neuropsychiatric disorders (Horti, A., Naik, R., Foss, C., et al., 2019).
properties
IUPAC Name |
5-bromo-N-(3-methylpyridin-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-3-2-6-13-10(7)14-11(15)8-4-5-9(12)16-8/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKZRRBIEJIRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-methylpyridin-2-yl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



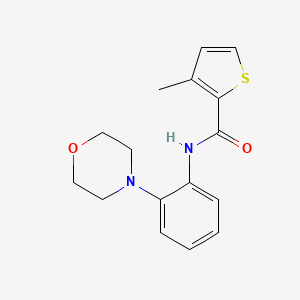
![2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)
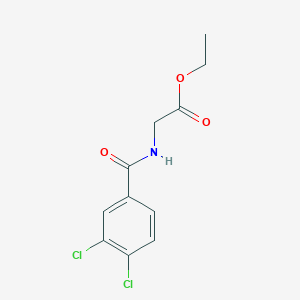

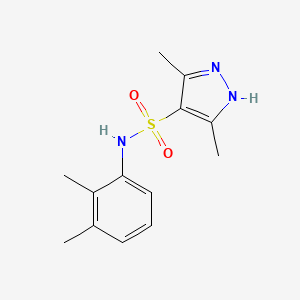
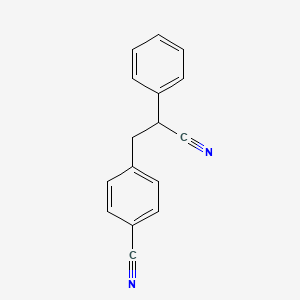
![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B7543644.png)
![4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)

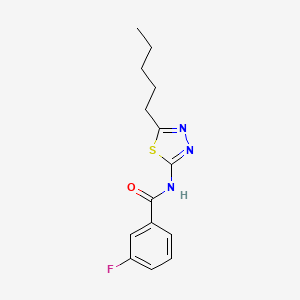
![N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B7543674.png)
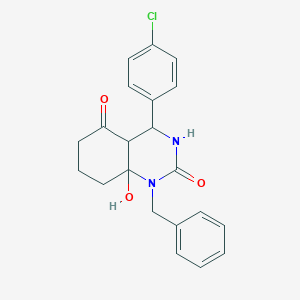
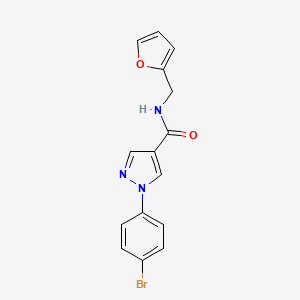
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)